Bupivacaine is a local anesthetic belonging to the amino-amide class. [] It is commonly employed in scientific research to induce local anesthesia in animal models, facilitating the study of pain pathways, analgesic drug development, and the effects of local anesthetics on various tissues. []
Molecular Structure Analysis
Bupivacaine (C18H28N2O) possesses a chiral center, resulting in two enantiomers: S(-) -bupivacaine (levobupivacaine) and R(+)-bupivacaine (dextrobupivacaine). [] The molecule comprises a lipophilic aromatic ring connected to a hydrophilic amine group by an intermediate chain.
Mechanism of Action
Bupivacaine functions by reversibly binding to voltage-gated sodium channels in nerve cell membranes. [, ] This binding blocks the influx of sodium ions, preventing depolarization and subsequent transmission of nerve impulses. The S(-) enantiomer (levobupivacaine) generally exhibits a higher affinity for these channels. []
Physical and Chemical Properties Analysis
Bupivacaine exists as a white, crystalline powder. It is poorly soluble in water but highly soluble in lipids, facilitating its passage through cell membranes. Bupivacaine is commercially available as a racemic mixture of its two enantiomers, as well as the pure S(-) enantiomer. []
Pain Research
Bupivacaine is widely used in animal models to investigate pain pathways and mechanisms, including acute, chronic, inflammatory, and neuropathic pain. [, ] Researchers employ bupivacaine-induced nerve blocks to study the role of specific nerves in pain perception and to evaluate the efficacy of novel analgesic compounds.
Anesthesia Research
Scientists utilize bupivacaine in various in vitro and in vivo models to study its anesthetic properties, including its onset and duration of action, potency, and potential for toxicity. [, , ] This research helps to optimize anesthetic techniques and develop safer and more effective local anesthetics.
Cardiovascular Research
Due to its known cardiovascular effects, bupivacaine serves as a tool to investigate cardiac electrophysiology and the mechanisms of arrhythmias. [] Researchers explore its interactions with cardiac ion channels and its impact on myocardial contractility and conduction.
Neurotoxicity Research
Bupivacaine can induce neurotoxicity at high concentrations, prompting investigations into its mechanisms and potential protective strategies. [] Studies examine the involvement of oxidative stress, mitochondrial dysfunction, and apoptosis in bupivacaine-induced neuronal injury.
Future Directions
Development of safer local anesthetics: Research continues to focus on developing novel local anesthetics with improved safety profiles, particularly regarding cardiotoxicity and neurotoxicity. [, ] This includes exploring new chemical structures, drug delivery systems, and combinations with adjuvants to reduce adverse effects.
Personalized anesthesia: Advancements in pharmacogenetics and personalized medicine hold promise for tailoring anesthetic management based on individual patient characteristics. [] Future research may investigate genetic variations that influence bupivacaine metabolism, efficacy, and toxicity.
Understanding mechanisms of action: Further elucidating the molecular mechanisms underlying bupivacaine's actions on ion channels, pain pathways, and other physiological systems will provide valuable insights for developing new therapeutic applications. []
Non-analgesic applications: Exploring potential therapeutic applications of bupivacaine beyond pain management, such as its anti-inflammatory and anti-cancer properties, represents an exciting area for future research. []
Related Compounds
Levobupivacaine
Compound Description: Levobupivacaine is the S(-) enantiomer of bupivacaine, meaning it is a non-superimposable mirror image of the R(+) enantiomer. It is marketed and used as a pure enantiomer, while bupivacaine is available commercially as a racemic mixture containing both enantiomers. Levobupivacaine is a long-lasting local anesthetic frequently used in surgery, obstetrics, and postoperative pain management. [, , , , , , , , ]
Relevance: Levobupivacaine's development stemmed from the observation that the cardiotoxicity of racemic bupivacaine was enantioselective, with the R(+) enantiomer (dextrobupivacaine) exhibiting more pronounced effects. [, , ] Studies have shown that levobupivacaine possesses a lower risk of cardiotoxicity compared to the racemic bupivacaine while maintaining similar anesthetic potency. [, , , , , , , ] This difference in toxicity profiles makes levobupivacaine a potentially safer alternative to bupivacaine, particularly in situations where higher doses are required or the risk of cardiac complications is a concern.
Ropivacaine
Compound Description: Ropivacaine is another long-acting local anesthetic belonging to the amino amide group. Like levobupivacaine, it is also a single enantiomer, specifically the S(-) enantiomer of propivacaine. [, ]
Relevance: Ropivacaine is often compared to bupivacaine and levobupivacaine in research studies investigating the safety and efficacy of long-acting local anesthetics. [, , ] Studies highlight ropivacaine's lower cardiotoxicity compared to bupivacaine, making it another potentially safer alternative. [, ] While both ropivacaine and levobupivacaine offer reduced cardiotoxicity compared to bupivacaine, they might differ in their potency and duration of action, requiring careful consideration for specific clinical applications. [, , ]
Desbutylbupivacaine
Compound Description: Desbutylbupivacaine is a major metabolite of bupivacaine, formed through the metabolic process of bupivacaine in the body. [] It is known to accumulate during prolonged continuous infusion blocks. []
Relevance: The toxicity of desbutylbupivacaine is relevant to bupivacaine research due to its potential contribution to the overall toxicity profile of bupivacaine during long-term administration. [] Although less potent than bupivacaine in inducing cardiac and central nervous system toxicity, desbutylbupivacaine's accumulation may still pose clinical risks. [] Understanding the properties and behavior of desbutylbupivacaine is crucial for optimizing the safe use of bupivacaine, particularly in long-duration procedures.
Fentanyl
Compound Description: Fentanyl is a potent synthetic opioid analgesic. It is commonly used in clinical settings for pain management due to its rapid onset and short duration of action. [, , , , , , ]
Relevance: Fentanyl is frequently combined with bupivacaine in epidural and spinal anesthesia to enhance analgesia and reduce bupivacaine dosage, thereby potentially minimizing the risk of bupivacaine-related side effects. [, , , , , , ] Studies have investigated the optimal doses and ratios of fentanyl and bupivacaine for various surgical procedures, aiming to achieve adequate analgesia while minimizing opioid-related adverse effects.
Lidocaine
Compound Description: Lidocaine is a commonly used local anesthetic belonging to the amino amide group. It is known for its rapid onset and intermediate duration of action. []
Relevance: Lidocaine serves as a comparator to bupivacaine in studies investigating the duration of action and effects on peripheral nerve blocks. [] While both are effective local anesthetics, bupivacaine is known for its longer duration of action compared to lidocaine, influencing its suitability for different clinical scenarios. []
Dexmedetomidine
Compound Description: Dexmedetomidine is a highly selective α2-adrenoceptor agonist known for its sedative, anxiolytic, and analgesic properties. It is used in clinical settings for sedation during procedures and as an adjuvant to local anesthetics. [, , ]
Relevance: Dexmedetomidine is investigated as an adjuvant to bupivacaine in regional anesthesia techniques, including brachial plexus blocks. [, , ] Studies suggest that adding dexmedetomidine to bupivacaine can prolong the duration of analgesia, reduce postoperative pain scores, and decrease the need for rescue analgesics. [, , ] The combination of these drugs aims to improve pain management while potentially reducing opioid consumption and associated side effects.
Clonidine
Compound Description: Clonidine is a centrally acting α2-adrenergic agonist. It has sedative, analgesic, and sympatholytic properties and is used in clinical settings for various indications, including hypertension, pain management, and as an adjuvant in anesthesia. [, ]
Relevance: Similar to dexmedetomidine, clonidine is investigated as an adjuvant to bupivacaine in brachial plexus blocks to enhance analgesia and prolong the duration of the block. [, ] Comparative studies explore the efficacy and safety profiles of both dexmedetomidine and clonidine when combined with bupivacaine for regional anesthesia. []
Magnesium Sulfate
Compound Description: Magnesium sulfate is an inorganic salt with various pharmacological properties, including acting as a calcium antagonist and a central nervous system depressant. It has clinical applications as an anticonvulsant, antiarrhythmic, and for tocolysis. [, ]
Relevance: Magnesium sulfate is explored as an adjuvant to bupivacaine in regional anesthesia, particularly in interscalene brachial plexus blocks. [, ] Research investigates its potential to enhance analgesia, prolong block duration, and influence postoperative outcomes compared to bupivacaine alone or bupivacaine combined with other adjuvants like dexmedetomidine. [, ]
Dexamethasone
Compound Description: Dexamethasone is a potent synthetic glucocorticoid with anti-inflammatory and immunosuppressive properties. It is used clinically for a wide range of conditions, including inflammatory disorders, allergic reactions, and adrenal insufficiency. []
Relevance: Dexamethasone is investigated in the context of bupivacaine-induced neurotoxicity. [] Studies suggest that dexamethasone may offer neuroprotective effects and mitigate the detrimental impact of bupivacaine on nerve cells. [] This research highlights the potential therapeutic benefits of dexamethasone in reducing bupivacaine-associated nerve damage.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Bupivacaine(1+) is a racemate composed of equimolar amounts of dextrobupivacaine(1+) and levobupivacaine(1+). It contains a levobupivacaine(1+) and a dextrobupivacaine(1+). It is a conjugate acid of a bupivacaine.
BF738735 is a potent and selective PI4KIIIβ Inhibitor. BF738735 displays antiviral property. BF738735 targets OSBP and inhibit cholesterol shuttling to replication organelles.
BFF122 is a kynurenine aminotransferase II (KAT II) inhibitor. KAT II catalyzes transamination of L-kynurenine in astrocytes, a precursor to kynurenic acid (KYNA) that acts as a neuroactive metabolite.